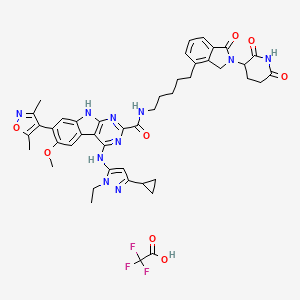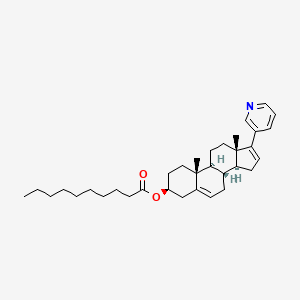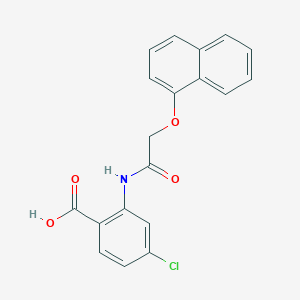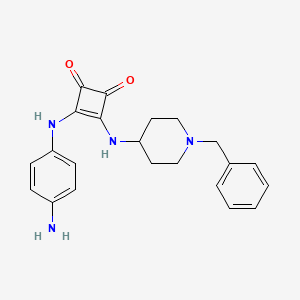
BETd-260 trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BETd-260 trifluoroacetate is a novel proteolysis-targeting chimera (PROTAC) compound designed to degrade bromodomain and extra-terminal (BET) proteins. BET proteins, including BRD2, BRD3, and BRD4, are epigenetic regulators involved in various cellular processes such as transcriptional regulation and chromatin remodeling. This compound has shown significant potential in preclinical studies for its ability to target and degrade BET proteins, making it a promising therapeutic agent for various cancers, including osteosarcoma and triple-negative breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
BETd-260 trifluoroacetate is synthesized through a multi-step process involving the coupling of a BET ligand with a ligand for the E3 ubiquitin ligase cereblon. The synthetic route typically involves the following steps:
Synthesis of BET Ligand: The BET ligand is synthesized through a series of chemical reactions, including cyclization, amination, and functional group modifications.
Synthesis of Cereblon Ligand: The cereblon ligand is prepared through a separate synthetic route involving similar chemical transformations.
Coupling Reaction: The BET ligand and cereblon ligand are coupled together using a suitable coupling reagent under controlled reaction conditions to form the final PROTAC molecule, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process requires optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
BETd-260 trifluoroacetate undergoes various chemical reactions, including:
Degradation Reactions: The primary reaction involves the degradation of BET proteins through the ubiquitin-proteasome pathway.
Binding Reactions: This compound binds to BET proteins and cereblon, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of BET proteins.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of this compound include coupling reagents, solvents (such as dimethyl sulfoxide), and purification agents.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity.
Major Products
The major product formed from the degradation reaction is the ubiquitinated BET protein, which is subsequently degraded by the proteasome. This results in the depletion of BET proteins in the target cells .
Scientific Research Applications
BETd-260 trifluoroacetate has a wide range of scientific research applications, including:
Cancer Research: this compound has shown potent anti-cancer activity in preclinical studies, particularly in osteosarcoma and triple-negative breast cancer. .
Epigenetic Studies: The compound is used to study the role of BET proteins in gene regulation and chromatin remodeling.
Drug Development: This compound serves as a lead compound for the development of new PROTAC-based therapeutics targeting BET proteins.
Mechanism of Action
BETd-260 trifluoroacetate exerts its effects through the following mechanism:
Binding to BET Proteins: The BET ligand component of this compound binds to BET proteins, such as BRD4.
Recruitment of Cereblon: The cereblon ligand component binds to the E3 ubiquitin ligase cereblon.
Formation of Ternary Complex: The binding of this compound to both BET proteins and cereblon facilitates the formation of a ternary complex.
Ubiquitination and Degradation: The ternary complex promotes the ubiquitination of BET proteins, leading to their degradation by the proteasome. .
Comparison with Similar Compounds
BETd-260 trifluoroacetate is unique compared to other similar compounds due to its high potency and selectivity in degrading BET proteins. Similar compounds include:
BETd-246: Another PROTAC BET degrader with similar mechanisms but slightly different chemical structure and potency.
BETi-211: A BET inhibitor that does not induce protein degradation but inhibits BET protein function through binding.
JQ1: A well-known BET inhibitor that binds to BET proteins and inhibits their function without inducing degradation
This compound stands out due to its ability to induce rapid and efficient degradation of BET proteins, making it a promising candidate for therapeutic development.
Properties
Molecular Formula |
C45H47F3N10O8 |
|---|---|
Molecular Weight |
912.9 g/mol |
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H46N10O6.C2HF3O2/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55;3-2(4,5)1(6)7/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49);(H,6,7) |
InChI Key |
SRSJNYHSIQZCDI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)
![3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione](/img/structure/B15073795.png)


![3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one](/img/structure/B15073808.png)
![2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
![Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
![3-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole](/img/structure/B15073827.png)

![1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile](/img/structure/B15073845.png)
![(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid](/img/structure/B15073847.png)
![(2R)-N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B15073855.png)
